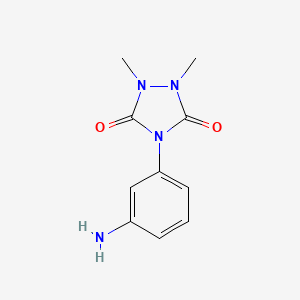
2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester
Overview
Description
“2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester” is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.25 . It is a colorless liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14FNO2/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12/h2-3,6H,4-5,7,14H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine and amino groups, and the ester functional group.Physical and Chemical Properties Analysis
This compound is a colorless liquid . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications
Synthesis and Antibacterial Activity
- The compound has been explored in the context of synthesizing novel antibacterial agents. For instance, pyridonecarboxylic acids, which have structural similarities to 2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester, have been studied for their antibacterial properties. These compounds, including variants like 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, exhibited significant antibacterial activity, making them potential candidates for further biological study (Egawa et al., 1984).
Synthesis and Chemical Transformation
- This compound has been synthesized starting from naphthalene-2,3-diol, demonstrating its utility in complex chemical synthesis. The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') from naphthalene-2,3-diol involved multiple steps and yielded insights into the transformation of naphthalene derivatives into more complex structures (Göksu et al., 2003).
Charge Resonance Excitations
- The compound has been used in studies investigating electronic coupling in radical cations. For example, research on 1,3-bis[di(4-methoxyphenyl)amino]azulene and its derivative 1,3-bis[di(4-methoxyphenyl)amino]azulene-2-carboxylic acid methyl ester revealed insights into the electronic coupling mediated by nonalternant 1,3-azulene bridges in radical cations (Nöll et al., 2007).
Synthesis of Fluoronaphthoic Acids
- The compound has been explored in the context of synthesizing fluorinated versions of naphthoic acids, which are important structural units in several biologically active compounds. This research has contributed to understanding the chemical pathways to synthesize various mono- and difluorinated naphthoic acids (Tagat et al., 2002).
Polymer Chemistry
- In the field of polymer chemistry, this compound's derivatives have been used to synthesize poly(naphthalenecarboxamide)s with low polydispersity, demonstrating its potential in creating novel polymeric materials (Mikami et al., 2011).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, the amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or modifying enzyme activity. The fluorine atom may enhance the compound’s binding affinity to certain proteins, making it a valuable tool in studying protein-ligand interactions. Additionally, the carboxylic acid methyl ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further participate in biochemical pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can impact gene expression by influencing transcription factors and other regulatory proteins. Furthermore, the compound’s interaction with metabolic enzymes can alter cellular metabolism, potentially leading to changes in energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to enzyme active sites, either inhibiting or activating their function. This binding is often facilitated by the amino and fluorine groups, which can form specific interactions with amino acid residues in the enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including potential damage to tissues and organs .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. The compound can also interact with cofactors such as NADH and FADH2, influencing metabolic flux and altering the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with DNA and nuclear proteins to regulate gene expression .
Properties
IUPAC Name |
methyl 2-amino-6-fluoro-3,4-dihydro-1H-naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12/h2-3,6H,4-5,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEOWIRRVOVGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2=C(C1)C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655065 | |
| Record name | Methyl 2-amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-16-8 | |
| Record name | Methyl 2-amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1372679.png)

![3-[(3,4-Dimethoxyphenyl)amino]propanenitrile](/img/structure/B1372682.png)


![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)
